

Spectroscopic Data of cis-2-Tridecenal: A Technical Guide

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Compound of Interest		
Compound Name:	cis-2-Tridecenal	
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Disclaimer: Experimental spectroscopic data for **cis-2-Tridecenal** is not readily available in public scientific databases. The data presented herein for the cis-isomer is predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). For comparative purposes, available experimental data for the stereoisomer, (E)-2-Tridecenal, is also provided.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the expected spectroscopic characteristics of cis-2-Tridecenal.

Predicted Spectroscopic Data for cis-2-Tridecenal

The following tables summarize the predicted spectroscopic data for **cis-2-Tridecenal**. These predictions are based on the analysis of similar cis- α , β -unsaturated aldehydes and general spectroscopic principles.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Notes
~9.4-9.6	d	1H	H-1 (Aldehyde)	The aldehyde proton in a cis configuration is typically found at a slightly different chemical shift compared to the trans isomer.
~6.7-6.9	dt	1H	H-2	The coupling constant (J) between H-2 and H-3 is expected to be smaller for the cis isomer (~10-12 Hz) compared to the trans isomer (~15-18 Hz).
~6.0-6.2	dt	1H	H-3	Coupled to H-2 and the allylic protons on C-4.
~2.2-2.4	m	2H	H-4 (Allylic)	Deshielded due to proximity to the double bond.
~1.2-1.4	m	16H	H-5 to H-12 (Alkyl Chain)	Overlapping methylene signals of the long alkyl chain.
~0.8-0.9	t	3H	H-13 (Methyl)	Terminal methyl group of the alkyl chain.



Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment	Notes
~193-195	C-1 (Carbonyl)	The chemical shift of the carbonyl carbon is sensitive to the geometry of the α,β -unsaturated system.
~155-160	C-2	_
~128-132	C-3	_
~32-34	C-4	
~28-30	C-5 to C-11	Overlapping signals from the methylene carbons in the alkyl chain.
~22-23	C-12	_
~14	C-13	

Predicted Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
~2920, ~2850	Strong	C-H stretch (alkane)	Characteristic of the long alkyl chain.
~2720	Medium	C-H stretch (aldehyde)	A key diagnostic peak for aldehydes.
~1685-1705	Strong	C=O stretch (conjugated aldehyde)	Conjugation lowers the stretching frequency compared to a saturated aldehyde. The cis isomer may have a slightly different frequency than the trans isomer.
~1630-1645	Medium	C=C stretch	The C=C stretching vibration in a cis isomer can sometimes be weaker than in the corresponding trans isomer.
~675-730	Strong	=C-H bend (cis)	This out-of-plane bending is characteristic of a cis- disubstituted alkene.

Predicted Mass Spectrometry (MS) Data



m/z	Interpretation	Notes
196	[M] ⁺	Molecular ion peak.
178	[M-H ₂ O] ⁺	Loss of water.
167	[M-CHO] ⁺	Loss of the formyl radical.
153	[M-C3H7] ⁺	Cleavage of the alkyl chain.
41, 55, 69, 83	Characteristic fragment ions from the cleavage of the alkyl chain.	

Experimental Spectroscopic Data for (E)-2-Tridecenal (for Comparison)

The following data for the trans isomer, (E)-2-Tridecenal, is compiled from various public sources.

¹H NMR Data for (E)-2-Tridecenal (CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
9.51	d	1H	H-1 (Aldehyde)
6.84	dt	1H	H-3
6.11	dt	1H	H-2
2.23	q	2H	H-4 (Allylic)
1.26	m	16H	H-5 to H-12
0.88	t	3H	H-13 (Methyl)

¹³C NMR Data for (E)-2-Tridecenal (CDCl₃)



Chemical Shift (δ, ppm)	Assignment
194.2	C-1 (Carbonyl)
159.8	C-3
134.1	C-2
32.8	C-4
29.5-29.2	C-5 to C-11
22.7	C-12
14.1	C-13

Infrared (IR) Spectroscopy Data for (E)-2-Tridecenal

Wavenumber (cm ⁻¹)	Intensity	Assignment
2924, 2854	Strong	C-H stretch (alkane)
2721	Medium	C-H stretch (aldehyde)
1691	Strong	C=O stretch (conjugated aldehyde)
1643	Medium	C=C stretch
970	Strong	=C-H bend (trans)

Mass Spectrometry (MS) Data for (E)-2-Tridecenal[1]



m/z	Relative Intensity
41	100
70	95
43	70
55	65
83	55
196	5

Key Spectroscopic Differences Between cis- and trans-2-Tridecenal

- ¹H NMR: The most significant difference is the coupling constant (J) between the vinylic protons (H-2 and H-3). For the cis isomer, this is expected to be in the range of 10-12 Hz, while for the trans isomer, it is typically larger, around 15-18 Hz.
- IR Spectroscopy: The out-of-plane C-H bending vibration is highly diagnostic. For the cis isomer, a strong band is expected around 675-730 cm⁻¹, whereas the trans isomer shows a strong band at a higher frequency, typically around 970 cm⁻¹.[1]

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a liquid sample like 2-Tridecenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a
 deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2] Ensure the sample is fully
 dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.



- Data Acquisition: For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.[3] For ¹³C NMR, a larger number of scans is usually required (128 or more) due to the lower natural abundance of the ¹³C isotope.[3]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
 the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced
 (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, place a small drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).[4] Place a second salt plate on top to create a thin film of the liquid between the plates.[4]
- Background Spectrum: Obtain a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.[5]
- Sample Spectrum: Place the salt plates with the sample in the spectrometer's sample holder and acquire the IR spectrum.
- Data Analysis: The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

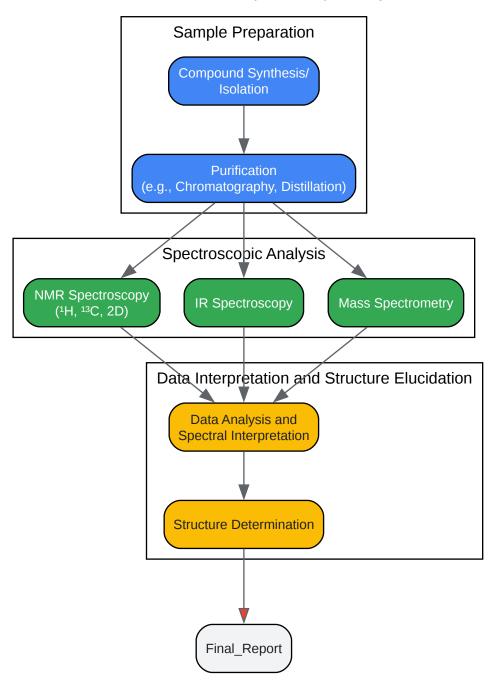
- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.[6] The sample is vaporized under high vacuum.[7]
- Ionization: In Electron Ionization (EI), the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and fragment ions.[8][9]
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.



Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic identification and characterization of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the general workflow for compound analysis.

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